molecular formula C19H23N5O2 B2496135 1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848728-53-0

1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2496135
CAS RN: 848728-53-0
M. Wt: 353.426
InChI Key: BFLQTOYIZLRGDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related purine derivatives, such as the thiadiazepino-fused purine diones, involves multi-step processes that typically start from simpler purine structures. For example, the synthesis of 6-phenyl-1,3-dimethyl-2,4-dioxo-1,2,3,4,8,9-hexahydro-[1,3,5]-thiadiazepino-[3,2-f]-purine was achieved through a three-step synthesis beginning with 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and involving intermediates such as chloroimido compounds and benzoylaminoethyl chlorides (Hesek & Rybár, 1994).

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems from related purine derivatives showcases the chemical versatility and potential for the development of novel compounds with significant properties. This chemical pathway involves a multi-step synthesis, highlighting the compound's utility as a precursor in synthesizing complex ring systems, which could have various applications in drug development and material science (Hesek & Rybár, 1994).

Biological Applications and Drug Development

  • The evaluation of pyrimido- and tetrahydropyrazino[2,1-f]purinediones for their adenosine receptors affinities indicates potential applications in developing novel drugs targeting the adenosine receptor, which is crucial for cardiovascular, neurological, and immunological functions. One derivative was identified as a potent A1 adenosine receptor antagonist, suggesting a path for developing selective drugs for various adenosine receptor-mediated conditions (Szymańska et al., 2016).

  • Research into arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment led to the discovery of compounds with high affinity for 5-HT(1A) and alpha(1) receptors. This study not only highlights the compound's relevance in designing new ligands for neurological receptors but also its application in studying receptor binding and activity, offering insights into potential treatments for neuropsychiatric disorders (Jurczyk et al., 2004).

Anti-inflammatory and Neurodegenerative Disease Research

  • The compound's derivatives have shown antiinflammatory activity in the adjuvant-induced arthritis rat model, comparable to that of known antiinflammatory drugs. This indicates its potential in developing novel antiinflammatory agents, possibly with fewer side effects and improved efficacy (Kaminski et al., 1989).

  • In neurodegenerative disease research, 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones were studied for their interaction with adenosine receptors and monoamine oxidases, which are critical targets for Parkinson's and Alzheimer's disease treatments. The study identified novel classes of potent MAO-B inhibitors and dual-target adenosine receptor antagonists, highlighting the compound's utility in developing treatments that may offer symptomatic relief and disease-modifying effects for neurodegenerative diseases (Koch et al., 2013).

properties

IUPAC Name

1,7-dimethyl-9-phenyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-4-10-22-17(25)15-16(21(3)19(22)26)20-18-23(11-13(2)12-24(15)18)14-8-6-5-7-9-14/h5-9,13H,4,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLQTOYIZLRGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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